Synthesis and Characterization of Imidazo[1,5-a]quinoxalin-4(5H)-one: A Technical Guide
Synthesis and Characterization of Imidazo[1,5-a]quinoxalin-4(5H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic core, Imidazo[1,5-a]quinoxalin-4(5H)-one. This scaffold is a key pharmacophore in the development of various therapeutic agents, notably kinase inhibitors for oncology and antimicrobials. This document outlines the primary synthetic methodologies, detailed experimental protocols, comprehensive characterization data, and insights into its mechanisms of action.
Synthetic Pathways
The synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one can be primarily achieved through a multi-step process commencing with the formation of a quinoxalin-2-one intermediate. A prevalent and effective method involves the subsequent reaction of this intermediate with p-toluenesulfonylmethyl isocyanide (TosMIC), which facilitates the construction of the fused imidazole ring. An alternative approach involves a key intramolecular cyclization step.
Below is a generalized synthetic scheme illustrating the four-step synthesis from 1,2-phenylenediamine.
Caption: Four-step synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one and its derivatives.
Synthesis of Quinoxalin-2(1H)-one (Intermediate B)
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Reaction Setup: A solution of 1,2-phenylenediamine (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
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Reagent Addition: Ethyl glyoxalate (1.1 eq) is added to the solution.
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Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4-6 hours.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield quinoxalin-2(1H)-one.
Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one (Final Product E)
This procedure outlines the subsequent steps from the quinoxalin-2-one intermediate.
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Protection of Quinoxalin-2(1H)-one (Step B to C):
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To a solution of quinoxalin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
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After stirring for 30 minutes, a protecting group precursor, such as p-methoxybenzyl chloride (PMB-Cl, 1.1 eq), is added, and the mixture is stirred at room temperature overnight.
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The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
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Reaction with TosMIC and Cyclization (Step C to E):
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The N-protected quinoxalin-2-one (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.5 eq) are dissolved in a suitable solvent such as a mixture of dimethoxyethane (DME) and tert-butanol.
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A strong base, for instance, potassium tert-butoxide (3.0 eq), is added portion-wise at a low temperature (e.g., 0 °C).
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The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
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The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
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The crude product is then subjected to deprotection conditions (e.g., treatment with trifluoroacetic acid for a PMB group) to yield the final product, Imidazo[1,5-a]quinoxalin-4(5H)-one.
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Purification is typically achieved through recrystallization or column chromatography.
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Characterization Data
The following tables summarize the expected characterization data for Imidazo[1,5-a]quinoxalin-4(5H)-one based on data reported for structurally similar compounds.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₇N₃O |
| Molecular Weight | 185.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| ESI-MS (m/z) | [M+H]⁺ calculated: 186.0662, found: 186.0660 |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.5-12.0 (s, 1H, NH), 8.1-8.3 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.7 (m, 2H, Ar-H), 7.2-7.3 (s, 1H, Imidazole-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 160-165 (C=O), 140-145 (Ar-C), 130-135 (Ar-C), 125-130 (Ar-CH), 120-125 (Ar-CH), 115-120 (Ar-CH), 110-115 (Imidazole-CH) |
| FT-IR (KBr, cm⁻¹) | ν: 3100-3300 (N-H stretching), 1680-1700 (C=O stretching, amide), 1600-1620 (C=N stretching), 1450-1550 (aromatic C=C stretching) |
Biological Activity and Signaling Pathways
Derivatives of Imidazo[1,5-a]quinoxalin-4(5H)-one have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Inhibition of EGFR Signaling Pathway
Several Imidazo[1,5-a]quinoxaline derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell proliferation, survival, and metastasis. Inhibition of EGFR by these compounds can block these oncogenic signals.
Caption: EGFR signaling pathway and the point of inhibition.
Inhibition of JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to stress stimuli such as inflammatory cytokines and environmental stress. The JNK signaling pathway plays a crucial role in apoptosis, inflammation, and cell differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain Imidazo[1,5-a]quinoxaline derivatives have shown potential as JNK inhibitors.
Caption: JNK signaling pathway and the point of inhibition.
Conclusion
Imidazo[1,5-a]quinoxalin-4(5H)-one represents a privileged scaffold in medicinal chemistry with versatile synthetic routes and significant biological potential. The methodologies outlined in this guide provide a framework for its synthesis and characterization, while the elucidation of its inhibitory effects on key signaling pathways, such as EGFR and JNK, underscores its importance as a template for the design of novel therapeutic agents. Further exploration and derivatization of this core structure are warranted to develop more potent and selective drug candidates.
